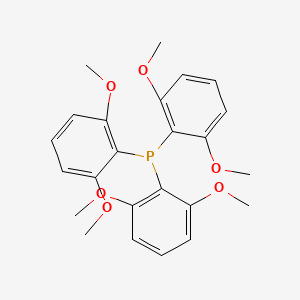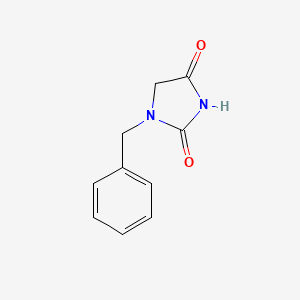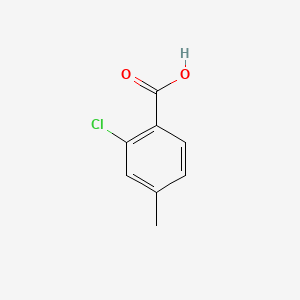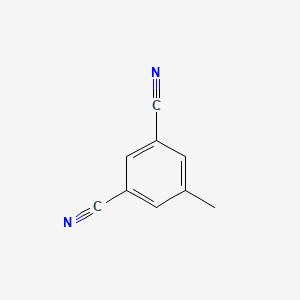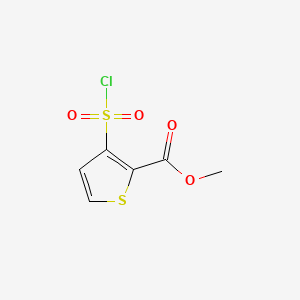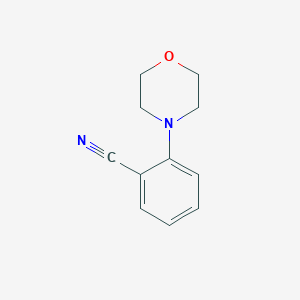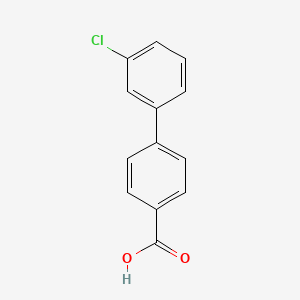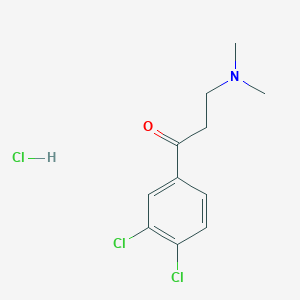
1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride
Übersicht
Beschreibung
Antitrypanosomales Mittel 1 ist ein potenter und selektiver Inhibitor der Trypanothion-Reduktase, ein Enzym, das für das Überleben von Trypanosoma-Arten entscheidend ist, die für Krankheiten wie die Afrikanische Trypanosomiasis (Schlafkrankheit) und die Chagas-Krankheit verantwortlich sind . Diese Verbindung hat eine signifikante Wirksamkeit bei der Hemmung des Wachstums von Trypanosoma brucei gezeigt, dem Erreger der Schlafkrankheit .
Wissenschaftliche Forschungsanwendungen
Antitrypanosomales Mittel 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Hemmung der Trypanothion-Reduktase und verwandter Enzyme zu untersuchen.
Biologie: Die Verbindung wird in der Forschung eingesetzt, um die Biologie von Trypanosoma-Arten und ihre Stoffwechselwege zu verstehen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Antitrypanosoma-Medikamente und Formulierungen eingesetzt.
5. Wirkmechanismus
Antitrypanosomales Mittel 1 übt seine Wirkung aus, indem es die Trypanothion-Reduktase hemmt, ein Enzym, das für die Aufrechterhaltung des Redoxgleichgewichts in Trypanosoma-Arten unerlässlich ist. Durch die Hemmung dieses Enzyms stört die Verbindung die Fähigkeit des Parasiten, reaktive Sauerstoffspezies zu entgiften, was zu oxidativem Stress und Zelltod führt . Die molekularen Ziele umfassen die aktive Stelle der Trypanothion-Reduktase, an die sich die Verbindung bindet und die das Enzym daran hindert, seine Reaktion zu katalysieren .
Ähnliche Verbindungen:
Melarsoprol: Eine dreiwertige Arsenverbindung, die zur Behandlung der fortgeschrittenen Schlafkrankheit eingesetzt wird.
Eflornithin: Ein Inhibitor der Ornithin-Decarboxylase, der in der Kombinationstherapie bei der Schlafkrankheit eingesetzt wird.
Nifurtimox: Eine Nitrofuranverbindung, die zur Behandlung der Chagas-Krankheit eingesetzt wird.
Vergleich: Antitrypanosomales Mittel 1 ist einzigartig in seiner selektiven Hemmung der Trypanothion-Reduktase, während andere Verbindungen wie Melarsoprol und Eflornithin verschiedene Enzyme und Wege angreifen. Diese Spezifität macht Antitrypanosomales Mittel 1 zu einem vielversprechenden Kandidaten für die Entwicklung neuer Behandlungen mit potenziell geringeren Nebenwirkungen und einem geringeren Risiko der Resistenzentwicklung .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Antitrypanosomales Mittel 1 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von der Einführung von funktionellen Gruppen, die seine biologische Aktivität verbessern. Der Syntheseweg umfasst in der Regel:
Bildung der Grundstruktur: Dies beinhaltet die Reaktion einer geeigneten aromatischen Verbindung mit einem Halogenierungsmittel, um Halogenatome einzuführen.
Modifikation der funktionellen Gruppe: Das halogenierte Zwischenprodukt wird dann mit verschiedenen Nukleophilen umgesetzt, um funktionelle Gruppen wie Amine, Sulfonamide oder Carboxamide einzuführen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Antitrypanosomales Mittel 1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Batchreaktionen: In industriellen Reaktoren werden großtechnische Batchreaktionen durchgeführt, um die Grundstruktur und nachfolgende Zwischenprodukte herzustellen.
Analyse Chemischer Reaktionen
Reaktionstypen: Antitrypanosomales Mittel 1 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre biologische Aktivität beeinflussen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und so die Wirksamkeit der Verbindung verändern.
Substitution: Nukleophile Substitutionsreaktionen sind üblich, bei denen funktionelle Gruppen durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation verschiedene oxidierte Formen entstehen, während Substitutionsreaktionen eine Vielzahl substituierter Derivate hervorbringen können .
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRKQCKNKRZOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=C(C=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386943 | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75144-12-6 | |
| Record name | 75144-12-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


